3-(4-Methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline
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Overview
Description
3-(4-Methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, a 4-methylbenzenesulfonyl group, and a 4-methylpiperazin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the 4-Methylbenzenesulfonyl Group: The quinoline core is then sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the 4-Methylpiperazin-1-yl Group: The final step involves the nucleophilic substitution of the sulfonylated quinoline with 4-methylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core and the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the quinoline core.
Reduction: Reduced forms of the sulfonyl and piperazine groups.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(4-Methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(4-Methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)quinoline: Lacks the 4-methylbenzenesulfonyl group.
3-(4-Methylbenzenesulfonyl)quinoline: Lacks the 4-methylpiperazin-1-yl group.
4-Methylquinoline: Lacks both the 4-methylbenzenesulfonyl and 4-methylpiperazin-1-yl groups.
Uniqueness
3-(4-Methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is unique due to the presence of both the 4-methylbenzenesulfonyl and 4-methylpiperazin-1-yl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile chemical reactivity and interaction with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-16-7-9-17(10-8-16)27(25,26)20-15-22-19-6-4-3-5-18(19)21(20)24-13-11-23(2)12-14-24/h3-10,15H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLUQGJTZQDDMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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